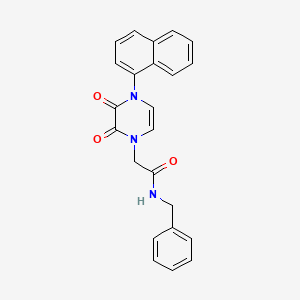

N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

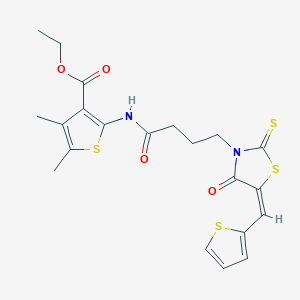

“N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide” is a complex organic compound. It contains a benzyl group, a naphthalene ring, a pyrazine ring, and an acetamide group . These groups are common in many pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

This compound, like other organic compounds, would likely undergo various chemical reactions depending on the conditions. These could include substitution reactions, addition reactions, or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility, and reactivity .Applications De Recherche Scientifique

Thermoelectric and Transistor Applications

N-type fused lactam semiconducting polymers, which include structures similar to N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, have been synthesized for use in thermoelectric and transistor applications. These polymers, created through a transition-metal-free aldol polycondensation, demonstrate high efficiency and environmental friendliness. The study highlights the role of central acene core size modulation in optimizing electronic performance for these applications, with certain polymers displaying among the highest power factors reported for n-type materials (Chen et al., 2020).

Antimicrobial and Antiproliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, related to the core structure of interest, have been synthesized and evaluated for their antimicrobial and antiproliferative activities. The research found certain derivatives to be potent against HCT-116 cancer cells, indicating the potential for therapeutic applications in cancer treatment (Mansour et al., 2020).

Environmental Biodegradation

Naphthalene dioxygenase from Pseudomonas sp. strain NCIB 9816-4, which may interact with compounds similar to N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide, can oxidize toluene and ethylbenzene to various products. This enzyme's activity underscores the potential for bioremediation applications, particularly in the oxidative degradation of volatile organic compounds (Lee & Gibson, 1996).

Anti-Parkinson's Screening

Novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives have been synthesized and evaluated for their anti-Parkinson's activity. This research suggests the potential of such compounds in developing new treatments for Parkinson's disease, highlighting significant anti-Parkinson's activity in experimental models (Gomathy et al., 2012).

Computational and Pharmacological Evaluation

Heterocyclic novel derivatives, including structures similar to the compound of interest, have been computationally and pharmacologically evaluated for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This research points to the versatility of these compounds in medicinal chemistry, offering insights into their potential therapeutic uses (Faheem, 2018).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-21(24-15-17-7-2-1-3-8-17)16-25-13-14-26(23(29)22(25)28)20-12-6-10-18-9-4-5-11-19(18)20/h1-14H,15-16H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNCBNYGDKOHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CN(C(=O)C2=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-{[({1-[3-(anilinocarbonyl)phenyl]-1H-imidazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2655962.png)

![4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2655964.png)

![5-((3-fluorobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655966.png)

![N-[2-(furan-3-yl)-2-hydroxyethyl]-9H-xanthene-9-carboxamide](/img/structure/B2655975.png)

![5-chloro-2-methoxy-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2655976.png)

![2-Chloro-3-[(2,3-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2655978.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2655979.png)

![3-(ethylthio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2655980.png)